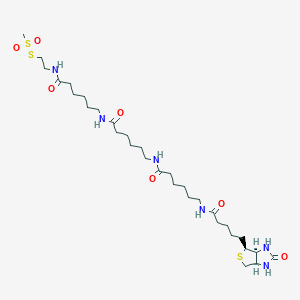
Mtsea-biotincapcapcap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mtsea-biotincapcapcap: is a thiol-reactive compound used primarily for labeling proteins and other molecules containing free thiol groups. It is a derivative of methanethiosulfonate (MTS) reagents, which are known for their ability to selectively and rapidly react with thiols to form disulfide bonds. This compound is particularly useful in biotinylation studies due to its ability to introduce biotin moieties into target molecules, facilitating their detection and purification .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mtsea-biotincapcapcap involves the reaction of biotin with methanethiosulfonate derivatives. The process typically includes the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling Reaction: The activated biotin is then coupled with a methanethiosulfonate derivative, such as 2-aminoethyl methanethiosulfonate, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and methanethiosulfonate derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Mtsea-biotincapcapcap primarily undergoes substitution reactions with thiol groups. The key reactions include:
Thiol-Disulfide Exchange: The compound reacts with free thiol groups in proteins or other molecules to form stable disulfide bonds.
Biotinylation: The biotin moiety in the compound allows for the biotinylation of target molecules, facilitating their detection and purification.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include thiol-containing compounds, such as cysteine residues in proteins.
Major Products: The major products formed from reactions with this compound are biotinylated proteins or other thiol-containing molecules. These biotinylated products can be easily detected and purified using streptavidin-based methods .
科学的研究の応用
Mtsea-biotincapcapcap has a wide range of applications in scientific research, including:
Chemistry: Used for the selective labeling of thiol groups in chemical compounds, facilitating their detection and analysis.
Biology: Employed in the biotinylation of proteins and other biomolecules, enabling their purification and study in various biological assays.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes
作用機序
The mechanism of action of Mtsea-biotincapcapcap involves the selective reaction with thiol groups in target molecules. The compound contains a methanethiosulfonate group that reacts with free thiols to form stable disulfide bonds. This reaction introduces a biotin moiety into the target molecule, which can then be detected and purified using streptavidin-based methods. The biotin-streptavidin interaction is highly specific and strong, making it an ideal tool for various biochemical applications .
類似化合物との比較
Mtsea-biotincapcapcap is unique due to its long linker group, which facilitates better interaction between biotin and streptavidin. Similar compounds include:
Mtsea-biotin: A shorter derivative that also labels thiols but with a shorter linker.
Mtsea-biotinx: An intermediate derivative with a medium-length linker.
Mtsea-biotinxx: Another derivative with a longer linker, similar to this compound.
These compounds differ mainly in the length of their linker groups, which affects their efficiency in biotin-streptavidin interactions and their suitability for different applications .
特性
分子式 |
C31H56N6O7S3 |
|---|---|
分子量 |
721.0 g/mol |
IUPAC名 |
6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24-,25-,30-/m0/s1 |
InChIキー |
OTHVURBITOMQHQ-QRQMUESOSA-N |
異性体SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
正規SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
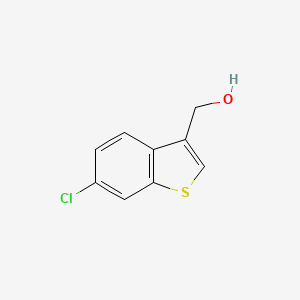
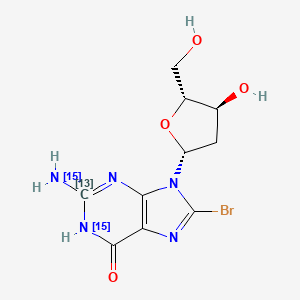
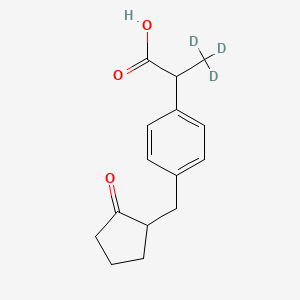
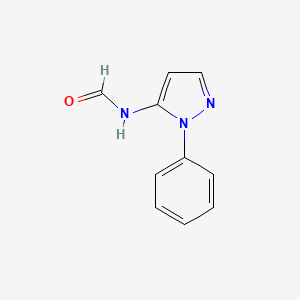
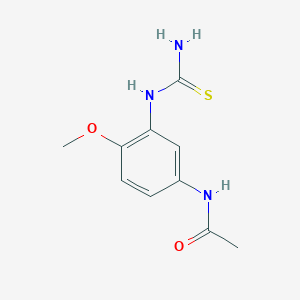
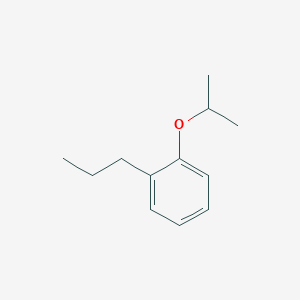

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)


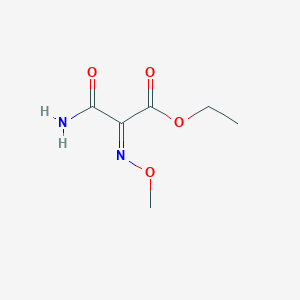

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
